1,4-dihydropyridine ring: likely adopts a flattened boat or distorted screw-boat conformation [, ].
Cyclohexenone ring: likely exists in an envelope conformation [, ].
Aryl substituent: the 3-bromophenyl group is likely positioned axially and nearly perpendicular to the plane of the 1,4-dihydropyridine ring [, ].
Carboxylate group: typically lies coplanar with the endocyclic double bond due to π-conjugation [].
Applications
Calcium channel modulation: Given the structural resemblance to other 1,4-DHPs known for their calcium channel blocking activities [], this compound could potentially be investigated for similar properties. This opens up avenues for exploring its use in conditions like hypertension and other cardiovascular diseases.
Compound Description: This compound is a 1,4-dihydropyridine derivative characterized by its crystal structure, determined through X-ray diffraction analysis. []
Relevance: This compound shares the core 1,4-dihydropyridine and cyclohexanone ring structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary structural difference lies in the substituents on the phenyl ring (cyano vs. bromo) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: This compound, also a 1,4-dihydropyridine derivative, has been studied for its conformational properties. Research indicates the 1,4-dihydropyridine and cyclohexanone rings adopt specific conformations, influencing the molecule's overall shape. []
Relevance: The structural similarity to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is evident in the shared core structure. The variations lie in the substituents on the phenyl ring (nitro vs. bromo) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: This 1,4-dihydropyridine derivative has been analyzed for its conformational properties, particularly the specific conformations adopted by the 1,4-dihydropyridine and cyclohexanone rings. []
Relevance: While this compound shares the core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, it differs in the presence of an acetyl group at the 3-position instead of a methyl carboxylate group and the lack of a substituent on the phenyl ring. Additionally, it possesses methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: This 1,4-dihydropyridine derivative demonstrates metabolic activity. Structural studies have revealed a flattened boat conformation for the 1,4-dihydropyridine ring and an envelope conformation for the cyclohexenone ring. []
Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been elucidated using X-ray diffraction techniques. []
Relevance: This compound is structurally similar to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, differing in the substituents on the phenyl ring. It possesses both a hydroxy and a nitro group at the 4- and 3-positions of the phenyl ring, respectively, compared to the single bromo substituent at the 3-position in the target compound. []
Compound Description: The crystal structure of this compound, a 1,4-dihydropyridine derivative, has been determined by X-ray diffraction. []
Relevance: This compound is closely related to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure. The primary difference lies in the phenyl ring substituent, where a methoxy group replaces the bromine atom at the 3-position. []
Compound Description: This 1,4-dihydropyridine derivative exhibits a flattened boat conformation for the dihydropyridine ring and an envelope conformation for the cyclohexenone ring, as determined by X-ray crystallography. []
Relevance: The structural similarity with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is evident in the shared core structure. The key variations lie in the presence of three methoxy substituents on the phenyl ring and an ethyl group instead of a methyl group in the carboxylate moiety. []
Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been determined by X-ray diffraction. []
Relevance: This compound and methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate are structurally similar, both possessing the 1,4-dihydropyridine and cyclohexanone ring system. The differences lie in the substituents and their positions. This compound has a nitro group at the 4-position of the phenyl ring and methyl groups at the 7-position of the cyclohexanone ring, while the target compound has a bromo substituent at the 3-position of the phenyl ring and no substituents at the 7-position. []
Compound Description: This 1,4-dihydropyridine derivative's crystal structure has been established through X-ray diffraction analysis. []
Relevance: The compound shares the core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Key differences are the isopropyl substituent at the 4-position of the phenyl ring, compared to a bromine at the 3-position in the target compound, and the additional methyl groups on the cyclohexanone ring. []
Compound Description: This 1,4-dihydropyridine derivative's crystal structure has been redetermined using X-ray diffraction methods to obtain more accurate structural information. []
Compound Description: The crystal structure of this 1,4-dihydropyridine derivative has been determined using X-ray diffraction. []
Relevance: This compound is very similar to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary difference lies in the position of the bromine substituent on the phenyl ring (4-position vs. 3-position) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: The crystal structure of this compound, a 1,4-dihydropyridine derivative, has been determined by X-ray diffraction methods. In the crystal structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming an infinite chain along the c axis. []
Relevance: This compound is closely related to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure. The primary difference lies in the phenyl ring substituent, where a methoxy group replaces the bromine atom at the 4-position. []
Compound Description: This compound is a 1,4-dihydropyridine derivative whose crystal structure has been determined using X-ray diffraction techniques. []
Relevance: It shares the core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The key structural variations are the presence of a hydroxy and a methoxy group at the 4- and 3-positions of the phenyl ring, respectively, compared to a single bromo substituent at the 3-position in the target compound, and the additional methyl groups at the 7-position of the cyclohexanone ring. []
Methyl 4-(3,5-ditrifluoromethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate — water (2/1)
Compound Description: This 1,4-dihydropyridine derivative has been characterized by X-ray diffraction, revealing its crystal structure. Notably, it exists as a hydrate, with water molecules incorporated into the crystal lattice. []
Relevance: Structurally, it shares the core framework of a 1,4-dihydropyridine ring fused to a cyclohexanone ring with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The differences lie in the presence of two trifluoromethyl groups at the 3- and 5-positions of the phenyl ring, in contrast to the single bromo substituent at the 3-position in the target compound, and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: The crystal structure of this compound, a 1,4-dihydropyridine derivative, has been determined through X-ray diffraction analysis. []
Compound Description: The title compound, C19H21NO3, was synthesized by the reaction of cyclohexane-1,3-dione, 4-methylbenzaldehyde and methyl 3-aminobut-2-enoate in the presence of benzyltriethylammonium chloride in an aqueous medium. []
Relevance: This compound is closely related to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the same core structure. The primary difference lies in the phenyl ring substituent, where a methyl group replaces the bromine atom at the 4-position. []
Compound Description: The title compound, C20H22ClNO3, was synthesized by the reaction of 3-chlorobenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione and methyl 2-aminocrotonate in an ionic liquid medium. []
Relevance: This compound is very similar to methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary difference lies in the halogen substituent on the phenyl ring (chloro vs. bromo) and the presence of additional methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: This 1,4-dihydropyridine derivative has been characterized using X-ray crystallography, revealing its crystal structure and molecular conformation. []
Relevance: Structurally, it closely resembles methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the core structure of a 1,4-dihydropyridine ring fused to a cyclohexanone ring. The key differences lie in the replacement of the 3-bromophenyl group with a 3-methylthiophen-2-yl group and the presence of additional methyl substituents at the 7-position of the cyclohexanone ring. []
Compound Description: This 1,4-dihydropyridine derivative has demonstrated significant calcium-antagonistic activity in a study investigating a series of hexahydroquinoline derivatives. This particular compound exhibited the highest activity among the tested compounds. []
Relevance: This compound shares the same core structure with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The differences lie in the substituents and their positions. It has nitro and chloro groups at the 2- and 5-positions of the phenyl ring, respectively, and methyl groups at the 7-position of the cyclohexanone ring. In contrast, the target compound has a single bromo substituent at the 3-position of the phenyl ring and no substituents at the 7-position. []
Compound Description: This 1,4-dihydropyridine derivative has potential for calcium modulatory activity. Its structure, determined by X-ray diffraction, reveals a shallow boat conformation for the 1,4-dihydropyridine ring. []
Relevance: It shares the core structural framework of a 1,4-dihydropyridine ring fused to a cyclohexanone ring with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The key differences are the presence of a chlorine atom and a nitro group at the 2- and 5-positions of the phenyl ring, respectively, compared to the bromo substituent at the 3-position in the target compound, and additional methyl groups at the 7-position of the cyclohexanone ring. []
Compound Description: The title compound, C23H25BrN2O3, crystallizes with two independent molecules in the asymmetric unit (Z′ = 2) which differ in the twist of the 5-bromo-1H-indole ring with respect to the plane of the 4-methyl-1,4,5,6,7,8-hexahydroquinoline ring. []
Compound Description: The title molecule, C24H28N2O3, the cyclohexene ring is in a sofa conformation and the 1,4-dihydropyridine ring is in a slight boat conformation. []
Compound Description: The molecular and crystal structure of this compound, C20H23NO3, has been determined using single-crystal X-ray diffraction. []
Relevance: This compound is structurally very similar to Methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. The primary difference lies in the substituent on the phenyl ring. This compound has no substituent on the phenyl ring, while the target compound has a bromo substituent at the 3-position of the phenyl ring. Additionally, this compound has methyl groups at the 7-position of the cyclohexanone ring, while the target compound does not. []
Compound Description: This 1,4-dihydropyridine derivative shows potential as a calcium modulator. Its structure, determined using X-ray diffraction, reveals a shallow boat conformation for the 1,4-dihydropyridine ring and a half-chair conformation for the quinoline ring. []
Compound Description: The crystal structure of this compound, characterized by X-ray diffraction, shows infinite linear chains along the ac diagonal linked by N—H⋯O hydrogen bonds. []
Relevance: While sharing the core 1,4-dihydropyridine ring system with methyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, this compound incorporates a pyrrolodiazepine ring system and a thienyl group at the 4-position, making it structurally distinct. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.